

# Unveiling the Crystalline Architecture of Anhydrous Lithium Sulfate: A Technical Guide

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## Compound of Interest

Compound Name: *Lithium sulfate*

Cat. No.: *B083545*

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This in-depth technical guide provides a comprehensive overview of the crystal structure of anhydrous **lithium sulfate** ( $\text{Li}_2\text{SO}_4$ ). The following sections detail its crystallographic properties, phase transitions, and the experimental protocols for its synthesis and characterization, designed to support research and development in materials science and pharmaceuticals.

## Introduction

Anhydrous **lithium sulfate** is an inorganic compound of significant interest due to its diverse applications, including as a component in ion-conductive glasses and as a potential material for thermal energy storage. A thorough understanding of its crystal structure is paramount for optimizing its properties for various technological applications. This guide focuses on the two primary polymorphs of anhydrous **lithium sulfate**: the room-temperature monoclinic phase ( $\beta\text{-Li}_2\text{SO}_4$ ) and the high-temperature face-centered cubic phase ( $\alpha\text{-Li}_2\text{SO}_4$ ).

## Crystallographic Data

The structural parameters of the two polymorphs of anhydrous **lithium sulfate** are summarized below. These quantitative data provide the fundamental basis for understanding the material's properties at the atomic level.

**Table 1: Crystallographic Data for Anhydrous Lithium Sulfate Polymorphs**

| Parameter            | Monoclinic ( $\beta$ -Li <sub>2</sub> SO <sub>4</sub> )                    | Face-Centered Cubic ( $\alpha$ -Li <sub>2</sub> SO <sub>4</sub> ) |
|----------------------|--|---|
| Crystal System       | Monoclinic   | Cubic   |
| Space Group          | P2 <sub>1</sub> /c (No. 14)[1]   | F-43m (No. 216)[2]  |
| Lattice Parameters   | a = 8.239 Å[3]<br>b = 4.954 Å[3]<br>c = 8.474 Å[3]<br>$\beta$ = 107.98°[3] | a = 7.07 Å[3]   |
| Unit Cell Volume     | 328.9 Å <sup>3</sup> [3]   | 353.4 Å <sup>3</sup>  |
| Formula Units (Z)    | 4[3]   | 4   |
| Density (calculated) | 2.221 g/cm <sup>3</sup> [3]  | 2.07 g/cm <sup>3</sup> [3]  |

**Table 2: Atomic Coordinates for Monoclinic ( $\beta$ ) Anhydrous Lithium Sulfate (Space Group P2<sub>1</sub>/c)[1]**

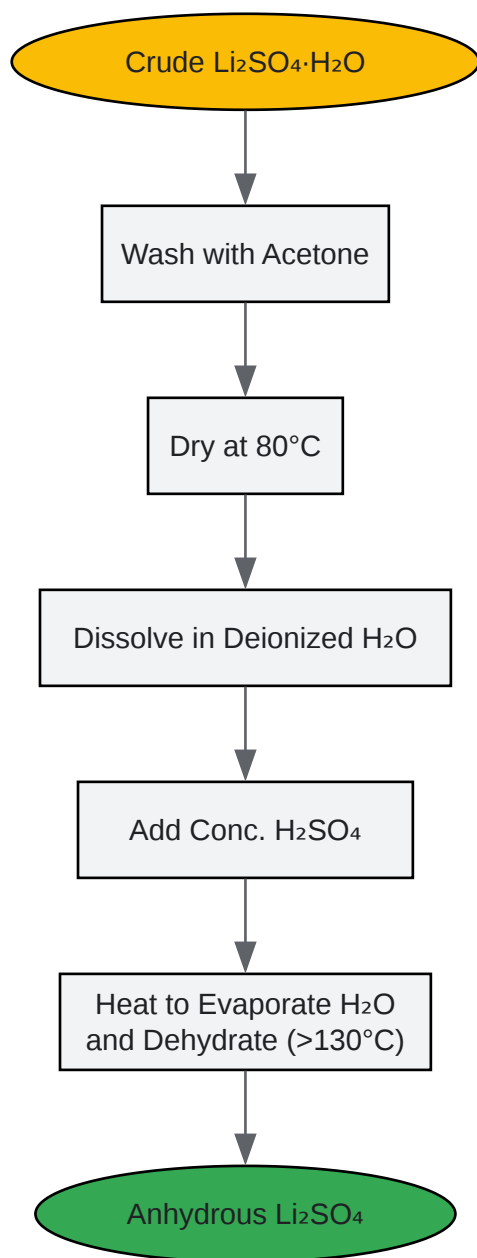
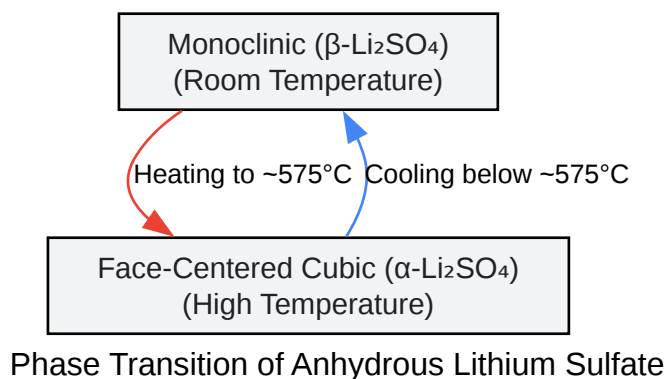
| Atom | Wyckoff Position | x      | y      | z      |
|------|------------------|--------|--------|--------|
| Li1  | 4e               | 0.9385 | 0.9253 | 0.1289 |
| Li2  | 4e               | 0.6983 | 0.9298 | 0.3787 |
| S    | 4e               | 0.8131 | 0.4355 | 0.2515 |
| O1   | 4e               | 0.7780 | 0.5528 | 0.3999 |
| O2   | 4e               | 0.6586 | 0.6405 | 0.7254 |
| O3   | 4e               | 0.4659 | 0.9355 | 0.1625 |
| O4   | 4e               | 0.9632 | 0.6033 | 0.2378 |

**Table 3: Deduced Atomic Coordinates for Face-Centered Cubic ( $\alpha$ ) Anhydrous Lithium Sulfate (Space Group F-43m)**

| Atom | Wyckoff Position | x      | y      | z      |
|------|------------------|--------|--------|--------|
| S    | 4a               | 0      | 0      | 0      |
| Li1  | 4c               | 0.25   | 0.25   | 0.25   |
| Li2  | 4d               | 0.75   | 0.75   | 0.75   |
| O    | 16e              | 0.1107 | 0.1107 | 0.1107 |

## Phase Transition

Anhydrous **lithium sulfate** undergoes a reversible solid-solid phase transition at approximately 575 °C.[3] Below this temperature, it exists in the monoclinic  $\beta$ -phase. Upon heating to 575 °C, it transforms into the high-temperature, ionically conductive face-centered cubic  $\alpha$ -phase. This transition is characterized by a significant change in density from 2.22 g/cm<sup>3</sup> in the  $\beta$ -phase to 2.07 g/cm<sup>3</sup> in the  $\alpha$ -phase.[3]



Synthesis of Anhydrous Lithium Sulfate

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